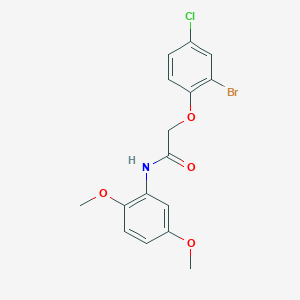![molecular formula C17H19Cl2NO B6083564 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol](/img/structure/B6083564.png)
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol, also known as triclosan, is a synthetic antimicrobial agent that has been widely used in consumer products, such as soaps, toothpaste, and cosmetics. Triclosan has been shown to have both advantages and limitations in laboratory experiments, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol involves the inhibition of bacterial fatty acid synthesis. Triclosan targets the enzyme enoyl-acyl carrier protein reductase (ENR), which is involved in the synthesis of fatty acids. By inhibiting ENR, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol prevents the synthesis of essential fatty acids, which ultimately leads to bacterial death.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol has been shown to have anti-inflammatory and antifungal properties. Triclosan has also been shown to have estrogenic effects, which can affect the reproductive system and may have implications for human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Triclosan has a number of advantages for laboratory experiments, including its broad-spectrum antimicrobial activity and its ability to inhibit bacterial fatty acid synthesis. However, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol also has a number of limitations, including its potential for toxicity and its potential to interfere with other laboratory assays. Additionally, 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol has been shown to be unstable in certain conditions, which can affect its effectiveness in laboratory experiments.
Direcciones Futuras
There are a number of future directions for 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol research. One area of focus is the development of new antimicrobial agents that can overcome the limitations of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol. Another area of focus is the study of the environmental and health effects of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and other antimicrobial agents. Additionally, there is a need for further research on the mechanism of action of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and its potential for toxicity. Finally, there is a need for further research on the development of new laboratory assays that can accurately measure the effectiveness of 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol and other antimicrobial agents.
Métodos De Síntesis
Triclosan can be synthesized through a multistep process that involves the reaction of 2,4-dichlorophenol with allyl bromide to produce 2,4-dichloro-3-allylphenol. The resulting compound is then reacted with 3-aminobutylamine to produce 4-{3-[(3,4-dichlorobenzyl)amino]butyl}phenol.
Aplicaciones Científicas De Investigación
Triclosan has been extensively studied for its antimicrobial properties and has been used in a variety of laboratory experiments. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. Triclosan has also been used in studies on the effects of antimicrobial agents on the environment and on the development of antibiotic resistance.
Propiedades
IUPAC Name |
4-[3-[(3,4-dichlorophenyl)methylamino]butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2-3-13-4-7-15(21)8-5-13)20-11-14-6-9-16(18)17(19)10-14/h4-10,12,20-21H,2-3,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCDHBOKIQNINW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[(3,4-Dichlorophenyl)methylamino]butyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6083482.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6083485.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6083488.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(methylthio)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6083499.png)
![4-methyl-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxopentanamide](/img/structure/B6083525.png)

![1-(2-methoxy-4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6083536.png)

![1-[2-({isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6083554.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6083561.png)
![N-benzyl-2-[(4-methoxyphenyl)amino]nicotinamide](/img/structure/B6083568.png)
![3-(3-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6083570.png)
![2-[1-(2,2-dimethylpropyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6083583.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6083590.png)